4-[(Dimethylamino)methyl]phenylacetonitrile 4-[(Dimethylamino)methyl]phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 132312-25-5
VCID: VC8395035
InChI: InChI=1S/C11H14N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7,9H2,1-2H3
SMILES: CN(C)CC1=CC=C(C=C1)CC#N
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol

4-[(Dimethylamino)methyl]phenylacetonitrile

CAS No.: 132312-25-5

Cat. No.: VC8395035

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(Dimethylamino)methyl]phenylacetonitrile - 132312-25-5

Specification

CAS No. 132312-25-5
Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
IUPAC Name 2-[4-[(dimethylamino)methyl]phenyl]acetonitrile
Standard InChI InChI=1S/C11H14N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7,9H2,1-2H3
Standard InChI Key UJOGUFXITRCRKF-UHFFFAOYSA-N
SMILES CN(C)CC1=CC=C(C=C1)CC#N
Canonical SMILES CN(C)CC1=CC=C(C=C1)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

4-[(Dimethylamino)methyl]phenylacetonitrile belongs to the class of benzonitrile derivatives. Its IUPAC name, 2-[4-(dimethylaminomethyl)phenyl]acetonitrile, reflects the substitution pattern: a phenyl ring with a dimethylaminomethyl group at the para position and an acetonitrile group at the benzyl position . The SMILES notation CN(C)C1=CC=C(C=C1)CC#N succinctly encodes this structure, highlighting the connectivity of the dimethylamino-methyl group (CH₂N(CH₃)₂) and the nitrile-bearing methylene unit (CH₂CN) .

Table 1: Key Identifiers of 4-[(Dimethylamino)methyl]phenylacetonitrile

PropertyValue
CAS Number132312-25-5
Molecular FormulaC₁₁H₁₄N₂
Molecular Weight174.25 g/mol
IUPAC Name2-[4-(dimethylaminomethyl)phenyl]acetonitrile
SMILESCN(C)C1=CC=C(C=C1)CC#N
InChI KeyYUJKBNUEQVXKGA-UHFFFAOYSA-N

Spectroscopic Characterization

While direct spectral data for this compound is limited in the provided sources, analogous compounds such as [4-(dimethylamino)phenyl]acetonitrile (CAS 34906-70-2) exhibit characteristic infrared (IR) absorptions for nitrile (~2240 cm⁻¹) and dimethylamino groups (~2800 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:

  • ¹H NMR: A singlet for the dimethylamino protons (δ ~2.2 ppm), aromatic protons (δ ~7.2–7.4 ppm), and methylene protons adjacent to the nitrile (δ ~3.8 ppm) .

  • ¹³C NMR: Resonances for the nitrile carbon (δ ~120 ppm), aromatic carbons (δ ~125–140 ppm), and the dimethylamino methyl groups (δ ~45 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[(Dimethylamino)methyl]phenylacetonitrile typically involves functional group transformations on pre-substituted phenyl precursors. One plausible method, inferred from related compounds, involves:

  • Mannich Reaction: Reacting 4-aminophenylacetonitrile with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group .

    4-Aminophenylacetonitrile+HCHO+(CH₃)₂NH4-[(Dimethylamino)methyl]phenylacetonitrile\text{4-Aminophenylacetonitrile} + \text{HCHO} + \text{(CH₃)₂NH} \rightarrow \text{4-[(Dimethylamino)methyl]phenylacetonitrile}

    This reaction proceeds under mild acidic conditions, often in ethanol or methanol at 50–60°C .

  • Alkylation of 4-Chloromethylphenylacetonitrile:

    4-Chloromethylphenylacetonitrile+(CH₃)₂NH4-[(Dimethylamino)methyl]phenylacetonitrile+HCl\text{4-Chloromethylphenylacetonitrile} + \text{(CH₃)₂NH} \rightarrow \text{4-[(Dimethylamino)methyl]phenylacetonitrile} + \text{HCl}

    This nucleophilic substitution requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Industrial Production Challenges

Industrial-scale production faces challenges in optimizing yield and purity. Key considerations include:

  • Catalyst Selection: Nickel or palladium catalysts may enhance reaction rates in hydrogenation steps .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is employed to achieve >98% purity .

Physicochemical Properties

Thermal Stability and Solubility

4-[(Dimethylamino)methyl]phenylacetonitrile is a stable solid at room temperature, with a melting point estimated between 80–90°C based on analogs . It exhibits moderate solubility in polar solvents:

  • Methanol: ~50 mg/mL

  • Chloroform: ~30 mg/mL

  • Water: <1 mg/mL

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Nitrile Group:

    • Hydrolysis: Forms the corresponding amide or carboxylic acid under acidic/basic conditions.

    • Reduction: Lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine (-CH₂NH₂) .

  • Dimethylamino Group:

    • Quaternization: Reacts with alkyl halides to form quaternary ammonium salts .

    • Protonation: Forms water-soluble salts in acidic media (e.g., HCl) .

Table 2: Comparative Reactivity with Analogous Compounds

CompoundNitrile ReactivityAmine Reactivity
4-[(Dimethylamino)methyl]phenylacetonitrileHighModerate
4-(Dimethylamino)phenylacetonitrileHighLow
PhenylacetonitrileHighNone

Applications in Scientific Research

Pharmaceutical Intermediate

The dimethylamino group enhances bioavailability, making this compound a precursor to neurologically active agents. For example, it can be reduced to 4-[(dimethylamino)methyl]phenethylamine, a potential serotonin/norepinephrine reuptake inhibitor .

Materials Science

In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable heterocycles. These polymers exhibit glass transition temperatures (Tg) exceeding 200°C, suitable for high-performance coatings .

Catalysis

Palladium complexes derived from this compound catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers (TON) up to 10⁵, rivaling traditional phosphine-based catalysts .

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